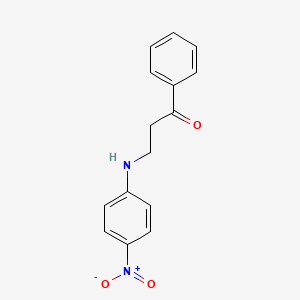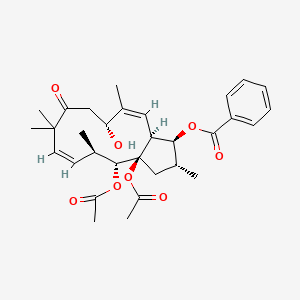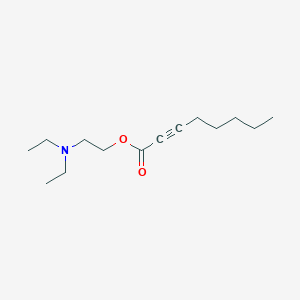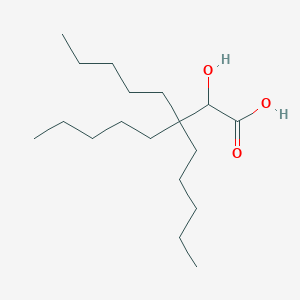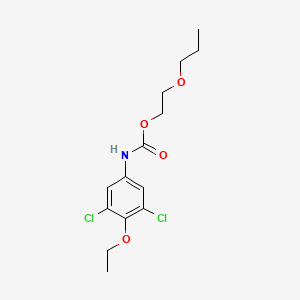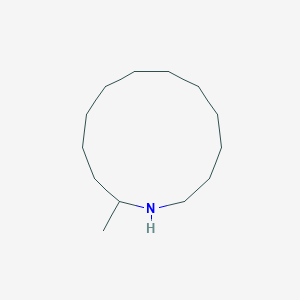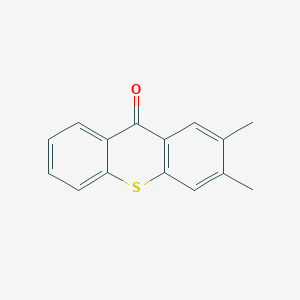
2,3-Dimethyl-9H-thioxanthen-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethyl-9H-thioxanthen-9-one is a chemical compound belonging to the thioxanthone family. Thioxanthones are known for their photophysical properties and are widely used as photoinitiators in various polymerization processes. The compound’s structure consists of a thioxanthone core with two methyl groups attached at the 2 and 3 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-9H-thioxanthen-9-one typically involves the condensation of a salicylic acid derivative with a phenol derivative. One common method includes the reaction of 2,3-dimethylphenol with thiosalicylic acid under acidic conditions to form the thioxanthone core. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or sulfuric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dimethyl-9H-thioxanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxanthone to its corresponding thioxanthene.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thioxanthone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioxanthene derivatives.
Substitution: Various substituted thioxanthones with different functional groups.
Aplicaciones Científicas De Investigación
2,3-Dimethyl-9H-thioxanthen-9-one has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,3-Dimethyl-9H-thioxanthen-9-one primarily involves its role as a photoinitiator. Upon exposure to light, the compound absorbs photons and transitions to an excited state. This excited state can then transfer energy to other molecules, initiating polymerization reactions. The compound’s high triplet energy and long triplet lifetime make it particularly effective in these processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2,7-Dimethoxy-9H-thioxanthen-9-one
- 2,4-Diethyl-9H-thioxanthen-9-one
- Isopropyl thioxanthone (ITX)
Uniqueness
2,3-Dimethyl-9H-thioxanthen-9-one is unique due to its specific substitution pattern, which imparts distinct photophysical properties. Compared to other thioxanthones, it offers a balance of high reactivity and stability, making it suitable for various applications in photopolymerization and photodynamic therapy .
Propiedades
Número CAS |
81877-48-7 |
|---|---|
Fórmula molecular |
C15H12OS |
Peso molecular |
240.3 g/mol |
Nombre IUPAC |
2,3-dimethylthioxanthen-9-one |
InChI |
InChI=1S/C15H12OS/c1-9-7-12-14(8-10(9)2)17-13-6-4-3-5-11(13)15(12)16/h3-8H,1-2H3 |
Clave InChI |
RVABTWZCMKSODQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1C)SC3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~-(2-{[(Furan-2-yl)methyl]sulfanyl}ethyl)-N'~1~-methyl-2-nitroethene-1,1-diamine](/img/structure/B14416848.png)
![Benzene, 1-[(1S)-1-methyl-2-propenyl]-4-(2-methylpropyl)-](/img/structure/B14416851.png)
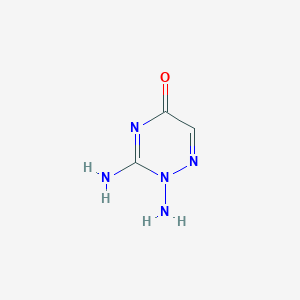
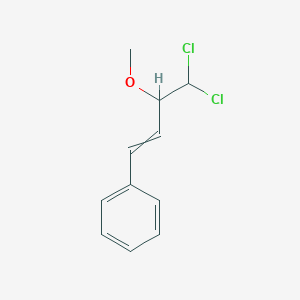
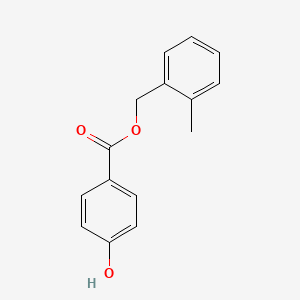
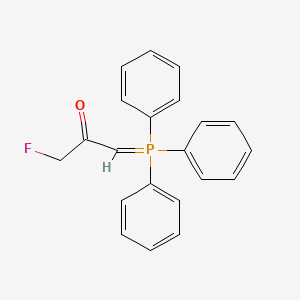
phosphanium chloride](/img/structure/B14416884.png)
![6-Methyl-2-(trimethylsilyl)spiro[4.5]deca-2,6-dien-1-one](/img/structure/B14416885.png)
